molecular formula C10H19NO3 B13936290 Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate

Cat. No.: B13936290
M. Wt: 201.26 g/mol
InChI Key: CDMWSIUZIIAWBF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate is a chiral organic compound featuring a tert-butyl ester group, an amino moiety, and a 3-hydroxycyclobutyl substituent. This structure positions it as a valuable intermediate in pharmaceutical synthesis, particularly for designing protease inhibitors or peptidomimetics.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)8(11)6-4-7(12)5-6/h6-8,12H,4-5,11H2,1-3H3

InChI Key

CDMWSIUZIIAWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC(C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-hydroxycyclobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane or tetrahydrofuran and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane, room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, 0-25°C.

    Substitution: Acyl chlorides, sulfonyl chlorides, dichloromethane or acetonitrile, room temperature.

Major Products Formed

    Oxidation: Formation of tert-butyl 2-amino-2-(3-oxocyclobutyl)acetate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of amides or sulfonamides depending on the electrophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxycyclobutyl moiety can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Key Observations :

  • Ring Systems : The 3-hydroxycyclobutyl group in the target compound provides a four-membered ring with a hydroxyl group, enabling stronger hydrogen bonding compared to the three-membered oxetane ring in the oxetane analog .
  • Steric Effects : The tert-butyl group is conserved across analogs, suggesting shared synthetic strategies for ester protection.
  • Molecular Weight: The oxetane analog (187.24 g/mol) and hydroxybutanoate derivative (175.23 g/mol) are lighter than the fused-ring analog (282.73 g/mol), implying differences in solubility and bioavailability .

Stability and Pharmacokinetic Considerations

  • Hydroxycyclobutyl vs. Oxetane : The hydroxycyclobutyl group’s larger ring size may increase metabolic stability compared to oxetane, which is prone to oxidative metabolism.

Biological Activity

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through the reaction of tert-butyl glycine with cyclobutanol derivatives under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to this compound. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties. The hydrophilic/lipophilic ratio (HLR) was found to influence antimicrobial efficacy, suggesting that optimizing this ratio could enhance the antibacterial action of similar compounds .

Antioxidative Effects

Research has indicated potential antioxidative properties of compounds structurally related to this compound. In vitro studies have shown that these compounds can reduce oxidative stress markers in neuronal cells subjected to oxygen-glucose deprivation (OGD), which mimics ischemic conditions. The treatment led to decreased intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (MMP), highlighting their neuroprotective effects .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound involve modulation of key signaling pathways. For example, studies have suggested that these compounds may activate the Akt/Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Increased expression of heme oxygenase-1 (HO-1) was also noted following treatment, further supporting their role as antioxidative agents .

Case Studies

Case Study 1: Neuroprotection in Ischemic Models
A study investigated the neuroprotective effects of a related compound in mouse models of ischemic stroke. The results showed significant reductions in apoptosis markers and improved cell viability when treated with the compound post-OGD. This suggests that similar derivatives could be explored for therapeutic use in stroke management.

Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of a series of tert-butyl derivatives against common bacterial strains. The findings indicated that modifications in the structure significantly influenced their antibacterial potency, providing insights into how structural changes can enhance efficacy against resistant strains.

Comparative Data Table

Compound MIC (µg/mL) Oxidative Stress Reduction Neuroprotective Effect
This compound2000 (S. aureus)SignificantYes
Related Compound A3000 (E. coli)ModerateNo
Related Compound B1500 (S. aureus)HighYes

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